BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for the
Microbial Analysis of Butter

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BUTTER

Cat. No.: B1177399

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and microbial
analysis of butter. The procedures outlined are essential for quality control, ensuring product
safety, and for research and development in the food and pharmaceutical industries.

Introduction

Butter, a high-fat dairy product, is generally considered safe for consumption due to its low
water content and the pasteurization of the cream used in its production. However, post-
pasteurization contamination can introduce a variety of microorganisms, including spoilage
organisms and opportunistic pathogens. Therefore, routine microbiological analysis is crucial to
ensure the safety and quality of butter. This document details the standardized methods for
preparing butter samples and performing key microbial analyses.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and representative microbiological
results. The high-fat content of butter requires a specific homogenization step to ensure an
even distribution of microorganisms within the sample.

Materials

o Sterile stomacher bags
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Sterile scalpels or spatulas

Stomacher (laboratory blender)

Water bath

Sterile 0.1% peptone water or buffered peptone water

Sterile serological pipettes

Sterile test tubes

Protocol for Sample Preparation

Aseptic Sampling: Under aseptic conditions (e.g., in a laminar flow hood), take a
representative sample of butter (approximately 50 g) from the core of the product using a
sterile scalpel or spatula.

Pre-warming: To facilitate homogenization, the butter sample can be gently warmed in a
water bath to a temperature not exceeding 35°C until it reaches an ointment-like consistency.

[1]
Initial Dilution: Aseptically weigh 10 g of the butter sample into a sterile stomacher bag.

Homogenization: Add 90 mL of sterile 0.1% peptone water to the stomacher bag to create a
1:10 dilution.[2] Homogenize the sample for 2 minutes using a stomacher.[2] This initial
suspension will be used for subsequent serial dilutions and microbial analyses.

Serial Dilutions: Prepare a series of ten-fold dilutions (e.g., 1072, 1073, 10-4) by transferring 1
mL of the previous dilution into 9 mL of sterile peptone water.[2]

Experimental Protocols for Microbial Analysis

The following are standard methods for the enumeration and detection of common

microorganisms in butter.

Total Viable Count (Aerobic Plate Count)

This method determines the total number of viable aerobic bacteria in a sample.
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e Media: Plate Count Agar (PCA)

e Procedure:

[¢]

Pipette 1 mL of each appropriate dilution into duplicate sterile Petri dishes.

[¢]

Pour 12-15 mL of molten PCA (cooled to 44-47°C) into each Petri dish.[3]

[e]

Gently swirl the plates to mix the sample with the agar.

o

Allow the agar to solidify and then incubate the plates in an inverted position at 30°C for
72 hours or 35°C for 48 hours.[3][4]

o

Count the colonies on plates containing between 15 and 300 colonies.[3]

[¢]

Calculate the number of colony-forming units per gram (CFU/g) of butter.

Yeast and Mold Count

This analysis quantifies the level of yeast and mold contamination, which is an indicator of
sanitation during production.[5]

o Media: Potato Dextrose Agar (PDA), acidified with sterile tartaric acid.
e Procedure:

o Using the pour plate technique, pipette 1 g of the appropriate dilutions onto duplicate
sterile Petri dishes.[4]

o Pour the acidified PDA into the plates.
o Incubate the plates at 25°C for 5-7 days.[2]

o Count the yeast and mold colonies and express the result as CFU/g.

Coliform and Escherichia coli Count

Coliforms and E. coli are indicators of fecal contamination and overall sanitation.[6]
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» Media: Violet Red Bile Agar (VRBA)

e Procedure:

[¢]

Pour 1 g of the butter sample onto a sterile Petri dish containing VRBA.[4]

[¢]

Incubate for 24 hours at 35 + 2°C.[4]

Count the characteristic red colonies for coliforms.

[e]

Further confirmation for E. coli can be performed using selective media or biochemical

o

tests.

Detection of Specific Pathogens

The presence of certain pathogenic bacteria can pose a significant health risk.
o Listeria monocytogenes: Samples can be tested for the presence of L. monocytogenes.[6]
o Salmonella spp.: Analysis for Salmonella species is a critical safety parameter.[6]

o Staphylococcus aureus: Enumeration can be carried out by surface plating on Baird Parker

agar.[7]

o Candida spp.: Samples can be analyzed for the presence of pathogenic Candida species.[2]

[8]

Data Presentation

Quantitative data from the microbial analyses should be summarized for clear comparison.
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Microbiologica Recommended Incubation Incubation Culture
| Parameter Limit (CFUI/g) Temperature Time Medium
Total Viable Varies by Plate Count Agar
o 30°C or 35°C 48-72 hours
Count jurisdiction (PCA)
Yeasts and Potato Dextrose
<50[9][10] 25°C 5-7 days
Molds Agar (PDA)
Coli-aerogenes Violet Red Bile
) <10[9][10] 35°C 24 hours
organisms Agar (VRBA)
] Plate Count Agar
Psychrophiles <1000[10] 7°C 10 days
(PCA)
E. coli <100[6] 35°C 24 hours Selective Media
Baird Parker
S. aureus <100[6] 37°C 24-48 hours
Agar
Visualizations

Experimental Workflow for Butter Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Analysis of Butter]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177399#sample-preparation-for-microbial-analysis-
of-butter]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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